1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium
Description
Historical Context and Discovery in N-Heterocyclic Carbene Chemistry
The development of this compound emerged from the pioneering work in nitrogen-heterocyclic carbene chemistry that began in the early 1990s. N-heterocyclic carbenes and their organometallic complexes have risen to prominence in recent years, in part due to their broad utility in the catalysis of numerous bond forming reactions. The field of nitrogen-heterocyclic carbene catalysis has evolved rapidly and a variety of practical uses in synthetic chemistry have been developed.
The historical trajectory of this compound is intrinsically linked to the broader development of saturated nitrogen-heterocyclic carbene systems. The saturated analogue of the commonly used 1,3-dimesitylimidazol-2-ylidene carbene, known as 1,3-dimesitylimidazolin-2-ylidene, was first isolated in 1995 by Arduengo and coworkers. This groundbreaking work established the foundation for understanding saturated nitrogen-heterocyclic carbene systems and their immediate precursors, including the this compound cation.
The experimental details of the synthetic pathways leading to the stable nitrogen-heterocyclic carbene and its immediate precursor, 1,3-dimesitylimidazolinium chloride, were subsequently disclosed by the same research group. This development marked a crucial milestone in the evolution of saturated imidazolinium-based carbene precursors, demonstrating their potential for applications in catalytic systems where enhanced stability and modified electronic properties were desired.
The compound gained particular significance in the context of metathesis catalysis, where it became a component of second-generation Grubbs catalysts. The saturated backbone of the imidazolinium system provides increased flexibility compared to its unsaturated counterparts, leading to distinct catalytic behaviors and enhanced performance in specific reaction types.
Research efforts in both academic and industrial laboratories have focused extensively on optimizing synthetic conditions leading to imidazolinium salts, recognizing their fundamental importance as precursors to highly effective catalytic systems. The development of efficient synthetic protocols for common nitrogen-heterocyclic carbene precursors has been driven by the recognition that bulky aromatic substituents, such as mesityl groups, often provide the optimal balance of electronic donation and steric protection required for many nitrogen-heterocyclic carbene-based catalytic systems.
Structural Classification Within Saturated Imidazolinium Salts
The this compound cation belongs to the class of saturated imidazolinium compounds, which are distinguished from their unsaturated imidazolium counterparts by the presence of a saturated carbon-carbon bond in the backbone of the five-membered heterocyclic ring. The immediate precursors to many useful nitrogen-heterocyclic carbene catalysts contain N,N′-diarylimidazolium and imidazolinium rings. Removal of the C-2 proton of an imidazolium results in the formation of a carbene and retention of aromaticity, while deprotonation of an imidazolinium affords a saturated carbene.
The structural framework of this compound is characterized by its molecular formula C₂₁H₂₇N₂⁺, which reflects the cationic nature of the species. The compound features two mesityl substituents (2,4,6-trimethylphenyl groups) attached to the nitrogen atoms of the saturated five-membered heterocyclic ring. These bulky aromatic substituents play a crucial role in providing steric protection around the carbene center when the corresponding free carbene is generated.
Table 1: Structural Properties of this compound
The saturated nature of the heterocyclic backbone distinguishes this compound from its unsaturated analogue, 1,3-dimesitylimidazolium. The saturated carbon-carbon bond in the 4,5-positions of the ring introduces conformational flexibility that is absent in the rigid aromatic imidazolium systems. This structural feature contributes to the distinct catalytic properties observed when the corresponding carbene is employed in organometallic complexes.
Within the broader classification of nitrogen-heterocyclic carbene precursors, this compound represents a member of the sterically demanding, saturated imidazolinium family. The compound is commonly encountered in various salt forms, with different counterions affecting the physical properties and synthetic utility of the resulting materials. The tetrafluoroborate salt form, for instance, exhibits a molecular weight of 394.26 g/mol when considering the complete ionic compound.
Table 2: Comparative Structural Features Within Imidazolinium Classification
| Feature | This compound | Unsaturated Analogue |
|---|---|---|
| Backbone Saturation | Saturated C₄-C₅ bond | Aromatic system |
| Ring Flexibility | Enhanced conformational freedom | Rigid planar structure |
| Electronic Properties | Saturated carbene precursor | Aromatic carbene precursor |
| Steric Environment | Flexible mesityl orientation | Fixed mesityl positioning |
The mesityl substituents in this compound provide significant steric bulk around the nitrogen atoms, with the 2,6-dimethyl groups creating a sterically congested environment that effectively shields the carbene center upon deprotonation. The 4-methyl group of each mesityl ring contributes additional steric bulk while maintaining electronic donation to the nitrogen centers.
Crystal structure analyses of related compounds have revealed that the mesityl groups adopt orientations that maximize steric protection while allowing for optimal electronic communication with the heterocyclic core. The saturated backbone of the imidazolinium system allows for greater conformational flexibility in the positioning of these substituents compared to rigid aromatic systems, contributing to the unique catalytic properties observed in reactions employing carbenes derived from this precursor.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-13H,7-8H2,1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONBKFIOUGPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370168 | |
| Record name | 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245679-17-8 | |
| Record name | 4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245679-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium typically proceeds via condensation and cyclization reactions involving mesityl-substituted amines and carbonyl compounds. The most common route involves:
- Starting materials: 2,4,6-trimethylphenylamine (mesitylamine) and glyoxal or related dialdehydes.
- Reaction type: Condensation to form the imidazolidine intermediate, followed by quaternization to yield the imidazolium salt.
- Solvents: Ethanol, methanol, or acetonitrile are commonly used.
- Temperature: Moderate heating at 60–80°C to facilitate cyclization.
- Catalysts: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) catalysts can be employed depending on the specific step.
This method ensures the formation of the dihydroimidazolium core with two mesityl groups at the 1 and 3 positions, providing steric bulk and electronic properties favorable for subsequent applications.
Detailed Stepwise Synthesis
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of mesitylamine with glyoxal | Ethanol or methanol, 60–80°C, 12–24 h | Forms 1,3-dimesitylimidazolidine intermediate |
| 2 | Quaternization to imidazolium salt | Addition of HCl or other acid in polar solvent (THF, CH2Cl2) | Forms this compound chloride |
| 3 | Purification | Column chromatography (silica gel, CH2Cl2/MeOH 95:5), recrystallization from ethanol/diethyl ether | Ensures high purity and removal of side products |
Industrial and Scale-Up Considerations
In industrial or larger-scale synthesis, continuous flow reactors are sometimes employed to improve reproducibility and yield. Automated control of temperature, reagent feed rates, and reaction time allows for:
- Enhanced product consistency.
- Improved safety by minimizing exposure to reactive intermediates.
- Scalability for commercial production.
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel columns with dichloromethane/methanol (95:5) as eluent effectively separate the target compound from impurities.
- Recrystallization: Typically performed from ethanol/diethyl ether mixtures to obtain crystalline, pure imidazolium salts.
Analytical Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of mesityl groups and the imidazolium ring. Aromatic protons appear as singlets near δ ~6.7 ppm.
- X-ray Crystallography: Confirms molecular structure and steric arrangement of mesityl substituents, as demonstrated in crystallographic studies under inert atmosphere.
- Mass Spectrometry: High-resolution MS validates molecular ion peaks corresponding to the imidazolium cation.
- Elemental Analysis: Confirms elemental composition within ±0.3% of theoretical values.
Research Findings and Notes on Preparation
- All synthetic manipulations are performed under inert atmosphere (nitrogen or argon) using Schlenk techniques to prevent hydrolysis and oxidation.
- Solvents such as acetonitrile and chloroform are rigorously dried using solvent purification systems or molecular sieves.
- The compound is sensitive to moisture; thus, handling and storage under dry, inert conditions are critical.
- Variations in counterions (e.g., tetrafluoroborate, hexafluorophosphate) can be achieved via anion metathesis using silver salts (AgBF4, NH4PF6).
- Reaction yields can be optimized by adjusting stoichiometry (e.g., 1.2:1 mesitylamine to glyoxal), extending reflux times (up to 48 hours), and ensuring thorough purification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting materials | 2,4,6-trimethylphenylamine, glyoxal | High purity reagents recommended |
| Solvent | Ethanol, methanol, acetonitrile | Dry solvents essential |
| Temperature | 60–80°C | Controlled heating for cyclization |
| Catalyst | HCl or NaOH | Acidic or basic depending on step |
| Reaction time | 12–48 hours | Longer times improve yield |
| Purification | Silica gel chromatography, recrystallization | Ensures >98% purity |
| Atmosphere | Nitrogen or argon | Prevents hydrolysis and oxidation |
| Counterion exchange | AgBF4, NH4PF6 | For alternative salt forms |
Representative Research Example
A crystallographic study reported the synthesis of this compound salts under nitrogen atmosphere using Schlenk techniques. The solvents acetonitrile and chloroform were dried rigorously. The compound was isolated as a crystalline solid after purification by column chromatography and recrystallization. This preparation method yielded a stable imidazolium salt suitable for use as a carbene precursor in catalytic applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding imidazolium salts.
Reduction: Can be reduced to form dihydroimidazolines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the imidazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions include various imidazolium salts, dihydroimidazolines, and substituted imidazolium derivatives.
Scientific Research Applications
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium involves its ability to act as a nucleophilic carbene ligand. This allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Imidazolium Salts
Key Observations :
- Steric Effects : The mesityl groups in 1,3-dimesityl derivatives confer greater steric protection compared to diisopropylphenyl or methyl substituents, reducing unwanted side reactions in catalysis .
- Electronic Effects : Saturation of the imidazole ring (4,5-dihydro) increases electron-donating capacity, making H₂IMes more effective in stabilizing electron-deficient metal centers .
- Counterion Influence : Tetrabromidocobaltate ([CoBr₄]²⁻) or tetrafluoroborate (BF₄⁻) counterions enhance solubility in polar solvents, whereas chloride salts are preferred for solid-state applications .
Catalytic Performance in Olefin Metathesis
Table 2: Catalytic Activity of Carbene Ligands Derived from Imidazolium Salts
Key Findings :
- The H₂IMes ligand in Grubbs II catalysts exhibits superior activity for electron-deficient substrates due to its strong σ-donor and moderate π-acceptor properties .
- CAAC ligands (cyclic alkyl-amino carbenes) offer higher electrophilicity but lower thermal stability compared to H₂IMes .
Biological Activity
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is a compound belonging to the class of imidazolium salts. Its unique structure, featuring mesityl groups, has drawn attention for potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and molecular weight of approximately 325.44 g/mol. The presence of mesityl groups contributes to its steric hindrance and electronic properties, which are crucial for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to act as a ligand in various biochemical reactions. This compound can coordinate with metal ions, enhancing catalytic processes in biological systems. Additionally, it may interact with proteins and enzymes, influencing their activity through modulation of their conformational states.
Antimicrobial Activity
Research indicates that imidazolium salts exhibit significant antimicrobial properties. A study investigating the antimicrobial effects of various imidazolium derivatives found that this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: Kinase Inhibition
A significant application of this compound is in the development of kinase inhibitors. A study highlighted its role as a scaffold for designing inhibitors targeting specific kinases involved in cancer signaling pathways. The compound's structural features allow for selective binding to kinase active sites, demonstrating potential as a lead compound in drug development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazolium salts:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against various bacterial strains |
| 1,3-Dimethylimidazolium chloride | Moderate | Low | Less effective due to lack of steric hindrance |
| 1-Methylimidazole | Low | High | Strong anticancer properties but weaker antimicrobial effects |
Q & A
Basic: What are the standard synthetic routes for 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium salts?
Methodological Answer:
The synthesis typically involves condensation reactions between mesityl-substituted amines and carbonyl precursors under anhydrous conditions. For example:
- Step 1: React 1,3-dimesitylimidazolidine with HCl in a polar solvent (e.g., THF or dichloromethane) to form the imidazolium chloride salt .
- Step 2: Purify via recrystallization using ethanol/diethyl ether mixtures to isolate the product.
- Key Considerations: Use Schlenk techniques to exclude moisture/oxygen, as the compound is sensitive to hydrolysis. Variations in counterions (e.g., tetrafluoroborate, hexafluorophosphate) require anion metathesis steps using AgBF₄ or NH₄PF₆ .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR (for counterions) identify regiochemistry and purity. For example, aromatic protons in the mesityl groups appear as singlets at δ ~6.7 ppm, while imidazolium protons show distinct splitting .
- X-ray Crystallography: Resolve crystal packing and confirm steric bulk from mesityl substituents. Refinement using SHELXL (via SHELX programs) ensures accuracy .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M-Cl]⁺ for chloride salts) .
Advanced: How can researchers address discrepancies in catalytic activity data for imidazolium-derived NHC complexes?
Methodological Answer:
Contradictions often arise from:
- Counterion Effects: Compare chloride vs. tetrafluoroborate salts; bulkier anions may reduce catalytic efficiency due to steric hindrance .
- Impurities: Use HPLC or elemental analysis to verify purity (>98% by NMR integration) .
- Experimental Conditions: Standardize solvent (e.g., toluene vs. THF), temperature, and substrate ratios. For example, Grubbs-type catalysts show higher activity in nonpolar solvents .
Resolution Strategy: Conduct controlled experiments varying one parameter at a time and use statistical analysis (e.g., ANOVA) to identify significant factors.
Advanced: What strategies stabilize this compound under reactive conditions?
Methodological Answer:
- Inert Atmosphere: Store and handle under argon/nitrogen using gloveboxes or Schlenk lines to prevent oxidation .
- Low-Temperature Storage: Keep at –20°C in amber vials to slow decomposition .
- Backbone Substitution: Introduce electron-donating groups (e.g., methyl) to the imidazolium core, which enhances thermal stability during olefin metathesis reactions .
Basic: What are the primary applications of this compound in organometallic catalysis?
Methodological Answer:
- Olefin Metathesis: Serves as a precursor for N-heterocyclic carbene (NHC) ligands in Ru-based catalysts (e.g., Grubbs II catalyst). Critical for ring-opening metathesis polymerization (ROMP) and cross-metathesis .
- Supramolecular Chemistry: Stabilizes transition metals in host-guest systems due to strong σ-donor properties .
Advanced: How can synthesis yields be optimized for imidazolium salts?
Methodological Answer:
- Stoichiometry: Use a 1.2:1 molar ratio of mesitylamine to carbonyl precursor to drive the reaction to completion .
- Reflux Duration: Extend reaction time to 48 hours for higher conversion (monitor via TLC).
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization .
Basic: What analytical techniques assess the purity of imidazolium salts?
Methodological Answer:
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values.
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
- Melting Point: Compare with literature values (e.g., chloride salts typically melt >250°C) .
Advanced: How is air/moisture sensitivity managed during experimental workflows?
Methodological Answer:
- Synthesis: Conduct reactions in flame-dried glassware under nitrogen.
- Characterization: Seal NMR tubes with parafilm and use deuterated solvents degassed via freeze-pump-thaw cycles .
- Storage: Use desiccators with P₂O₅ and argon backfilling .
Basic: What role does this compound play in N-heterocyclic carbene (NHC) chemistry?
Methodological Answer:
- Carbene Generation: Deprotonation with strong bases (e.g., KHMDS) yields stable NHCs, which act as strong σ-donors in transition-metal catalysis .
- Steric Protection: The mesityl groups shield metal centers, preventing undesired side reactions .
Advanced: How can researchers analyze catalytic intermediates derived from this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
